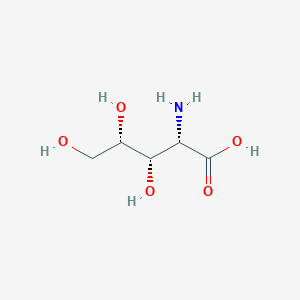
Polyoxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polyoxamic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H11NO5 and its molecular weight is 165.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Polyoxamic Acid
This compound can be synthesized through various methods, including the oxidative decarboxylation of oxamic acids. This process allows for the generation of polyisocyanates, which are crucial for producing polyurethanes without the direct handling of isocyanates, thus minimizing health risks associated with these compounds . The synthesis typically involves:
- Oxidative Decarboxylation : Utilizing phenyliodine diacetate as an oxidant to facilitate the reaction between oxamic acids and polyols.
- Thermal Conditions : The reaction is often conducted at elevated temperatures (70 °C) under nitrogen flow to ensure controlled polymerization .
Properties of this compound
This compound exhibits several noteworthy properties that enhance its utility:
- Thermal Stability : The resulting polyurethanes from this compound display significant thermal stability, making them suitable for various applications.
- Liposolubility : This characteristic allows for better incorporation into lipid-based formulations, enhancing bioavailability in pharmaceutical applications .
Applications in Polymer Chemistry
This compound is primarily utilized in the synthesis of polyurethanes (PUs), which are versatile materials used in coatings, adhesives, foams, and elastomers. Key applications include:
- Thermoplastic and Thermosetting Polyurethanes : The synthesis method allows for the production of both types of PUs with controlled properties, such as flexibility and hardness .
- Self-Foaming Systems : The CO2 generated during the oxidative decarboxylation can be harnessed as a foaming agent, leading to lightweight materials with desirable mechanical properties .
In addition to its role in polymer chemistry, this compound has potential applications in pharmaceuticals:
- Prodrug Development : Certain oxamic acid analogs are being explored as safe prodrugs that can be activated in specific biological environments .
- Antifungal Agents : this compound serves as a structural unit in several antifungal compounds, enhancing their efficacy against various pathogens .
Case Studies
Several studies highlight the practical applications of this compound:
- Study on Polyurethane Synthesis : Research demonstrated the successful synthesis of thermoplastic PUs using polyoxamic acids, showcasing improved polymerization kinetics compared to traditional methods .
- Antifungal Activity Evaluation : A study indicated that derivatives of this compound exhibited significant antifungal activity against common pathogens, suggesting its potential as a therapeutic agent .
Análisis De Reacciones Químicas
Polymerization Reactions
Polyoxamic acids can undergo polymerization reactions to form polyurethanes. The key steps in this process include:
-
Reaction Mechanism : The polymerization involves the conversion of oxamic acid functionalities into urethane groups. During the reaction, significant changes in the NMR spectra indicate the transformation from oxamic functions to urethane functionalities, demonstrating that polymerization initiates rapidly under specific conditions (e.g., at 70 °C under nitrogen flow) .
-
Side Reactions : Alongside the desired polymerization, side reactions can occur, leading to the formation of by-products such as amides and oxalamides. For instance, during a model reaction involving n-butyloxamic acid and n-hexanol, approximately 18% of oxamic acid functionalities were converted into amides, while 9% transformed into oxalamides .
Reaction Conditions
The reaction conditions play a critical role in determining the outcome of reactions involving polyoxamic acid:
-
Temperature : Elevated temperatures (e.g., 70 °C) facilitate rapid polymerization but also increase the likelihood of side reactions.
-
Solvent Effects : The choice of solvent significantly impacts reaction kinetics and product distribution. Polar aprotic solvents tend to favor the formation of high molecular weight products due to their ability to stabilize reactive intermediates.
Characterization Techniques
Characterization of the reaction products is essential for understanding the chemical transformations:
Propiedades
Fórmula molecular |
C5H11NO5 |
|---|---|
Peso molecular |
165.14 g/mol |
Nombre IUPAC |
(2S,3S,4S)-2-amino-3,4,5-trihydroxypentanoic acid |
InChI |
InChI=1S/C5H11NO5/c6-3(5(10)11)4(9)2(8)1-7/h2-4,7-9H,1,6H2,(H,10,11)/t2-,3-,4+/m0/s1 |
Clave InChI |
LYCRDZDACLCUCZ-YVZJFKFKSA-N |
SMILES isomérico |
C([C@@H]([C@H]([C@@H](C(=O)O)N)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)O)N)O)O)O |
Sinónimos |
2-amino-2-deoxyxylonic acid polyoxamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















